(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol
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Overview
Description
(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogenation and other substitution reactions can modify the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific solvents and temperature controls to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic systems.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid
- 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Uniqueness
(3-Fluoro-1-methyl-1H-pyrazol-4-yl)methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorine substitution enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C5H7FN2O |
---|---|
Molecular Weight |
130.12 g/mol |
IUPAC Name |
(3-fluoro-1-methylpyrazol-4-yl)methanol |
InChI |
InChI=1S/C5H7FN2O/c1-8-2-4(3-9)5(6)7-8/h2,9H,3H2,1H3 |
InChI Key |
IKWNKGYEHWROOY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)CO |
Origin of Product |
United States |
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